![molecular formula C7H12O2 B3045060 4-(Methoxymethylene)tetrahydro-2H-pyran CAS No. 101765-10-0](/img/structure/B3045060.png)
4-(Methoxymethylene)tetrahydro-2H-pyran
Overview
Description
4-(Methoxymethylene)tetrahydro-2H-pyran is a chemical compound with the molecular formula C7H12O2 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of pyran derivatives, such as 4-(Methoxymethylene)tetrahydro-2H-pyran, often involves multicomponent reaction (MCR) approaches . These methods are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis of tetrahydropyran, a related compound, can be achieved by the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel .Molecular Structure Analysis
The molecular structure of 4-(Methoxymethylene)tetrahydro-2H-pyran consists of a six-membered ring containing five carbon atoms and one oxygen atom . The molecular weight of this compound is 128.17 g/mol.Chemical Reactions Analysis
Tetrahydropyrans, such as 4-(Methoxymethylene)tetrahydro-2H-pyran, are commonly used as protecting groups in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions .Scientific Research Applications
Synthesis and Reactions with Iodine :
- Singh et al. (2001) synthesized 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and explored its reactions with iodine and its ligation with various metals like Ru(II), Cu(I), and Hg(II). This research demonstrates the compound's potential in forming complex structures and its reactivity with iodine (Singh et al., 2001).
Catalysis and Isomerization :
- Shikanai et al. (2009) investigated the Rh-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers, yielding dihydropyrans. This study highlights the compound's role in facilitating complex chemical reactions (Shikanai et al., 2009).
Electroluminescent Device Applications :
- Yang et al. (2007) synthesized a series of red dopants, including 4-(dicyanomethylene)-2-methyl-6-(o-methoxy(p-diethylamino))-4H-pyran, for use in organic light-emitting diodes (OLEDs). This application shows its utility in the field of optoelectronics (Yang et al., 2007).
Diamide Synthesis :
- Agekyan and Mkryan (2015) researched the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, leading to the formation of various diamides. This showcases the compound's role in the synthesis of diverse chemical structures (Agekyan & Mkryan, 2015).
Library of Non-Natural Compounds :
- Zaware et al. (2011) synthesized a library of substituted tetrahydropyrones, demonstrating the compound's versatility in creating a wide range of structurally diverse non-natural compounds for biological screening (Zaware et al., 2011).
Kinetics and Mechanism Studies :
- Álvarez-Aular et al. (2018) investigated the kinetics and mechanism of the homogeneous, unimolecular gas-phase elimination of tetrahydropyranyl phenoxy ethers, providing insights into the reaction dynamics of compounds like 4-(Methoxymethylene)tetrahydro-2H-pyran (Álvarez-Aular et al., 2018).
Synthesis of Polyketide Spiroketals :
- Meilert et al. (2004) focused on the non-iterative asymmetric synthesis of C15 polyketide spiroketals using a method involving 4-(Methoxymethylene)tetrahydro-2H-pyran. This demonstrates its utility in synthesizing complex organic molecules (Meilert et al., 2004).
properties
IUPAC Name |
4-(methoxymethylidene)oxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-8-6-7-2-4-9-5-3-7/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWZAKFRDMSAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552898 | |
Record name | 4-(Methoxymethylidene)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101765-10-0 | |
Record name | 4-(Methoxymethylidene)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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